6-Bromo-3-chloro-1,2-benzothiazole
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Overview
Description
6-Bromo-3-chloro-1,2-benzothiazole is an organic compound characterized by the presence of bromine and chlorine substituents on a benzisothiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
Scientific Research Applications
6-Bromo-3-chloro-1,2-benzothiazole has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
Benzisothiazolinone (bit), a structurally related compound, is known to have a microbicide and fungicide mode of action . It is widely used as a preservative due to its antimicrobial properties .
Mode of Action
Bit, a related compound, is known to act as a microbicide and fungicide . It is used in various applications, including emulsion paints, caulks, varnishes, adhesives, inks, and photographic processing solutions .
Action Environment
Bit, a related compound, is used in a variety of environments, including home cleaning and car care products, laundry detergents, stain removers, fabric softeners, and industrial settings . It is also used in agriculture in pesticide formulations and in gas and oil drilling in muds and packer fluids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromo-3-chloro-1,2-benzothiazole can be synthesized through the halogenation of 1,2-benzisothiazole. The reaction typically involves the use of bromine and chlorine in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its various applications .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-chloro-1,2-benzothiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium cyanide and aqueous acetone.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzisothiazoles, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.
Comparison with Similar Compounds
3-Chloro-1,2-benzisothiazole: Similar in structure but lacks the bromine substituent.
6-Bromo-1,2-benzisothiazole: Similar in structure but lacks the chlorine substituent.
Properties
IUPAC Name |
6-bromo-3-chloro-1,2-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUXIIFLIZPNRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427081-05-7 |
Source
|
Record name | 6-bromo-3-chloro-1,2-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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